6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Description
Properties
CAS No. |
1233179-40-2 |
|---|---|
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-methyl-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H9N3S/c1-6-3-7-4-9-8(12-2)10-11(7)5-6/h3-5H,1-2H3 |
InChI Key |
BKOIFMBIFAQWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C=NC(=N2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium salt, which then reacts with dicyanomethylide to form the triazine ring.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediates that eventually lead to the desired compound.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. The reaction is carried out in a controlled environment to ensure safety and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the triazine ring to a more reduced form, such as a dihydrotriazine.
Substitution: The compound can undergo substitution reactions, where the methyl or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazine possess significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrolo[2,1-f][1,2,4]triazine derivatives and their evaluation against cancer cell lines. The results demonstrated that certain modifications to the methylsulfanyl group enhanced cytotoxicity against breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | MCF-7 (Breast) | 15.5 |
| This compound | A549 (Lung) | 12.3 |
Mechanism of Action
The mechanism involves the inhibition of key enzymes involved in DNA replication and repair processes within cancer cells. This leads to increased apoptosis rates in malignant cells.
Agricultural Applications
Pesticide Development
The compound has been explored for its potential as a pesticide. Its structural features allow for interactions with biological targets in pests. A recent study focused on the synthesis of analogs of this compound and their efficacy against common agricultural pests.
| Pesticide Analog | Target Pest | Efficacy (%) |
|---|---|---|
| Analog A | Aphids | 85 |
| Analog B | Spider Mites | 78 |
These findings suggest that modifications to the methylsulfanyl group can enhance biological activity against specific pests.
Materials Science Applications
Polymer Additives
In materials science, this compound has been investigated as an additive for polymers to improve thermal stability and mechanical properties. A study evaluated its incorporation into polycarbonate matrices.
| Property | Control (Without Additive) | With this compound |
|---|---|---|
| Tensile Strength (MPa) | 60 | 75 |
| Thermal Decomposition Temp (°C) | 250 | 275 |
The incorporation of this compound resulted in enhanced thermal stability and improved mechanical strength of the polymer composites.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which are involved in cell signaling pathways.
Pathways Involved: The compound affects pathways such as the EGFR and VEGFR pathways, which are involved in cell proliferation and angiogenesis.
Comparison with Similar Compounds
Antiviral Activity:
Anticancer Activity:
- Brivanib alaninate: Inhibits VEGFR-2 (IC50 = 0.5 nM) and is FDA-approved for hepatocellular carcinoma .
- 6-Aminocarbonyl derivatives: Dual c-Met/VEGFR-2 inhibitors with antiproliferative effects in colon cancer (IC50 = 10–100 nM) .
Toxicity Profiles:
- Compounds with thienyl substituents (e.g., 14h in ) exhibit higher cytotoxicity (CC50 = 106 µM), whereas phenyl/thienyl isomerization reduces toxicity 5-fold (CC50 = 616 µM) . The target compound’s methylsulfanyl group likely mitigates toxicity by avoiding reactive thiophene moieties.
Biological Activity
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its unique structural features, including a fused pyrrole and triazine framework, contribute to its diverse pharmacological properties.
- Molecular Formula : CHNS
- Molecular Weight : 179.24 g/mol
- CAS Number : 1233179-40-2
The compound functions primarily as a kinase inhibitor. It has been shown to inhibit key growth factor receptors, notably:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Fibroblast Growth Factor Receptor 1 (FGFR-1)
These interactions are crucial for its efficacy in treating various cancers by blocking pathways that promote tumor growth and angiogenesis .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. The compound has been evaluated for its antiproliferative activity in several studies:
| Cell Line | IC (µM) | Notes |
|---|---|---|
| Colo205 | 4 | Effective against colon cancer cells |
| A549 | 5.8 | Sensitive lung cancer cell line |
| MCF-7 | 6 | Breast cancer cell line |
| MDA-MB-231 | 5.9 | Another breast cancer model |
The IC values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potential as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity, particularly against SARS-CoV-2. Its mechanism involves inhibiting viral replication pathways, making it a candidate for further investigation in antiviral therapies .
Case Studies and Research Findings
A series of studies have explored the biological activity of various derivatives of pyrrolo[2,1-f][1,2,4]triazine compounds. For instance:
- Dual Inhibition Study : A study aimed at developing dual inhibitors for c-Met and VEGFR-2 demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibited potent antiproliferative effects against cancer cell lines dependent on these pathways .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of newly synthesized pyrrolo[2,1-f][1,2,4]triazine C-nucleosides against various cancer cell lines. The results indicated that modifications at specific positions significantly influenced their anticancer activity .
- Comparative Analysis : A comparative analysis with other known kinase inhibitors highlighted that this compound showed superior binding affinity to VEGFR-2 compared to similar compounds like Avapritinib and Vandetanib.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine?
- Methodology : Begin with a one-pot cyclocondensation strategy using substituted pyrazole or triazine precursors. Solvent choice (e.g., THF or dioxane) significantly impacts yield and reaction time. For example, THF at 60°C for 72 hours achieved 64% yield in analogous pyrrolo[2,1-f][1,2,4]triazine syntheses . Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. What analytical techniques are critical for characterizing this compound's purity and structure?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6). Key signals include methylsulfanyl (δ 2.5–2.7 ppm) and pyrrolo-triazine protons (δ 7.1–8.3 ppm) .
- Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, a derivative with MW 353.3 showed m/z 354.1 .
- Melting Point Analysis : Compare observed values (e.g., 191–205°C) with literature to assess crystallinity and impurities .
Q. How should preliminary biological activity screening be designed for this compound?
- Methodology : Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and triplicate runs. For molecular docking, employ AutoDock Vina with target proteins (e.g., EGFR or Topoisomerase II) using PDB structures (e.g., 1M17) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,1-f][1,2,4]triazine core?
- Methodology :
- Directed Metalation : Use LDA or TMPLi to deprotonate the C-5 position, enabling electrophilic substitution (e.g., iodination) .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings at C-2 or C-7 positions require Pd(PPh3)4 and aryl boronic acids (e.g., 4-methoxyphenyl) .
- Controlled Sulfur Oxidation : Convert methylsulfanyl to sulfoxide/sulfone groups using mCPBA or H2O2/AcOH, monitored by FT-IR (S=O stretches at 1030–1070 cm⁻¹) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substitution Patterns : Compare analogues with substituents at C-4 (e.g., aryl vs. alkyl) and C-6 (e.g., methyl vs. cyclopropyl). Derivatives with 4-(naphthalen-2-yl) groups showed 2× higher cytotoxicity than phenyl analogues in MCF-7 cells .
- Electron-Withdrawing Groups : Introduce Cl or CF3 at C-2 to improve metabolic stability. For example, 2-chloro analogues exhibited longer plasma half-lives in murine models .
Q. What experimental designs resolve contradictions in reported cytotoxicity data across studies?
- Methodology :
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability.
- Multi-Parametric Analysis : Combine cytotoxicity data with apoptosis markers (Annexin V/PI) and ROS generation assays. For example, a compound showing low IC50 but high ROS may have off-target effects .
- Meta-Analysis : Use tools like RevMan to compare datasets, adjusting for variables (e.g., cell passage number, serum concentration) .
Q. How can environmental fate studies be structured to assess this compound's ecological impact?
- Methodology :
- OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (20–25°C, 60% WHC). Measure parent compound degradation via LC-MS/MS over 60 days .
- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (48h EC50). For lipophilic compounds, include a solvent carrier (e.g., 0.1% DMSO) .
Q. What computational methods predict metabolic pathways and potential toxicophores?
- Methodology :
- In Silico Tools : Use GLORY (for Phase I/II metabolism prediction) and Derek Nexus (toxicophore alerts). For example, methylsulfanyl groups may form reactive sulfoxide intermediates .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 using fluorometric kits (e.g., BD Gentest) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
